4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide
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Overview
Description
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is a synthetic organic compound with the molecular formula C16H11ClN2O2S. This compound is part of the thiazolidinone family, which is known for its diverse biological activities. It is characterized by a thiazolidinone ring, a phenyl group, and a benzamide moiety, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-phenyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, suggesting its use in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene)benzamide: Similar structure with a methyl group on the phenyl ring.
N-(4-chlorophenyl)-3-oxo-butanamide: Contains a similar benzamide moiety but lacks the thiazolidinone ring.
Uniqueness
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide is unique due to its specific combination of a thiazolidinone ring, phenyl group, and benzamide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-8-6-11(7-9-12)15(21)18-16-19(14(20)10-22-16)13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOPUDKGHVMZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Cl)S1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303093-06-3 |
Source
|
Record name | 4-CHLORO-N-(4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE)BENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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